molecular formula C12H13NO B13594259 2-(Quinolin-2-yl)propan-2-ol

2-(Quinolin-2-yl)propan-2-ol

Cat. No.: B13594259
M. Wt: 187.24 g/mol
InChI Key: CLBGBMTXSMVRAF-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to a propanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of quinoline with an appropriate alkylating agent under basic conditions. For example, the reaction of quinoline with 2-bromo-2-propanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone, 2-(Quinolin-2-yl)propan-2-one.

    Reduction: The compound can be reduced to form 2-(Quinolin-2-yl)propan-2-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-(Quinolin-2-yl)propan-2-one

    Reduction: 2-(Quinolin-2-yl)propan-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)propan-2-ol and its derivatives often involves interaction with specific molecular targets. For example, in the case of its antimycobacterial activity, the compound may inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(quinolin-4-yl)propan-2-ol
  • 2-(6-Bromoquinolin-4-yl)-1-butoxypropan-2-ol

Uniqueness

2-(Quinolin-2-yl)propan-2-ol is unique due to its specific structural features and the presence of both a quinoline ring and a propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2-quinolin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2,14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGBMTXSMVRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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